5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
Description
This compound features a pyrrolo-pyridazine fused-ring system substituted with a 4-aminophenyl group at position 5 and a methyl group at position 6. Its structural uniqueness arises from:
- π-π stacking interactions due to the planar aromatic framework .
- Hydrogen bonding capacity via the amino group, enhancing solubility in polar solvents .
- Electronic modulation, enabling selective reactivity in nucleophilic addition and cyclization reactions .
These properties make it valuable in synthetic methodologies, particularly for designing functional materials.
Properties
IUPAC Name |
5-(4-aminophenyl)-6-methyl-2,3-dihydropyrrolo[3,4-d]pyridazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-6-9-10(13(19)16-15-12(9)18)11(17)7-2-4-8(14)5-3-7/h2-6H,14H2,1H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOZAPXOPWVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1C3=CC=C(C=C3)N)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities.
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a range of physiological effects.
Biochemical Analysis
Biochemical Properties
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of phosphodiesterases (PDEs). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes. By inhibiting PDEs, this compound can modulate intracellular levels of cAMP and cGMP, thereby influencing cell signaling pathways.
Cellular Effects
The compound this compound has been shown to exert various effects on different cell types. It can inhibit the proliferation of cancer cells by inducing apoptosis and altering cell cycle progression. Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. The compound also influences gene expression, particularly genes related to cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphodiesterases, inhibiting their activity and leading to increased levels of cAMP and cGMP. This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes, including cell proliferation, apoptosis, and metabolism. Additionally, the compound can modulate the expression of genes involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Additionally, it can be directed to specific cellular compartments through targeting signals and post-translational modifications. This localization is essential for its ability to modulate cellular processes effectively.
Biological Activity
5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₂N₄O₂
- Molecular Weight : 256.26 g/mol
- CAS Number : 88710-36-5
The compound features a pyrrolo-pyridazine core, which is known for its potential therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. A study evaluated various synthesized pyridazine derivatives, including those related to this compound. The results indicated:
- Inhibition against Bacteria : Compounds showed variable degrees of inhibition against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Notably, some derivatives exhibited high activity against S. aureus and E. coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 8b | S. aureus | 15 |
| 8e | E. coli | 13 |
| 8c | B. subtilis | 14 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were assessed using various cancer cell lines. The findings revealed that certain derivatives possess significant anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
The cytotoxicity was measured using the MTT assay, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 18.0 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of specific enzymes or pathways relevant to bacterial growth and cancer proliferation.
Case Studies
Several case studies highlight the efficacy of pyridazine derivatives in clinical settings or preclinical models:
- Study on Antimicrobial Efficacy : A recent study demonstrated that a derivative of 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
- Anticancer Research : Another study focused on the anticancer properties of similar compounds highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
Below is a comparative analysis of key analogs:
Critical Analysis of Substituent Effects
Solubility and Processability
- 4-aminophenyl group: Promotes solubility in polar solvents (e.g., DMF, ethanol) via H-bonding .
- Alkyl chains (e.g., 2-ethylhexyl): Enhance solubility in nonpolar solvents, critical for solution-processed optoelectronic devices .
- Methoxy groups : Improve processability without significantly altering electronic properties .
Electronic and Optoelectronic Properties
- Thiophene substituents : Extend conjugation, enabling red-shifted absorption and luminescence, as seen in TNT-Lum and TPT-Lum .
- Bromothiophene : Facilitates cross-coupling reactions for copolymer synthesis, optimizing charge transport in solar cells .
- Fluorine substituents : Increase electronegativity and metabolic stability, favoring pharmaceutical applications .
Optoelectronic Materials
- The ethylhexyl-substituted copolymer () achieved a power conversion efficiency of 8.2% in organic solar cells, attributed to optimized π-π stacking and charge mobility .
- PPz-MeOBT polymers demonstrated a hole mobility of 0.32 cm²/V·s, outperforming non-methoxy analogs due to enhanced molecular ordering .
Chemiluminescence and Electrochemistry
Pharmaceutical Potential
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the pyrrolo[3,4-d]pyridazine core followed by functionalization at the 5-position with a 4-aminophenyl substituent and methylation at the 6-position. Key steps include:
- Formation of the dihydropyrrolo-pyridazine ring system through cyclization reactions.
- Introduction of the 4-aminophenyl group via nucleophilic aromatic substitution or coupling reactions.
- Methylation or selective substitution at the 6-position.
- Purification typically by crystallization or column chromatography.
Reported Preparation Methods and Reaction Conditions
| Step | Reaction Conditions | Reagents & Solvents | Yield | Notes on Operation |
|---|---|---|---|---|
| Cyclization to form dihydropyrrolo-pyridazine core | Reflux in concentrated HCl for 15 hours | Ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate, HCl, acetone | 100% (theoretical) | After reflux, evaporation and stirring with acetone yield crystalline product filtered and dried |
| Coupling with 4-nitrophenyl chloroformate and amines | Stirring overnight at room temperature in THF | tert-Butyl (1S)-1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate, 4-nitrophenyl chloroformate, DIPEA | 2.3 g isolated product | Purification by silica gel chromatography (DCM/MeOH 20:1) |
| Substitution with aromatic amines | Stirring at 110 °C overnight in DMF | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine, diisopropylethylamine | 10% isolated yield | Extraction with EtOAc, chromatographic purification; product slightly yellow solid |
| Protection with Boc anhydride | Stirring at 20 °C for 2 hours in DCM | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, triethylamine, Boc2O | 78% yield | Column chromatography purification; ESI-LCMS confirmed product |
| Triphosgene-mediated coupling | Ice bath addition, then stirring at 50 °C for 1-2 hours in DCM | Triphosgene, TEA, amine substrates | 39-50% yield | Work-up includes washing with brine, drying, concentration, and silica gel chromatography |
| Hydrazine hydrate reduction | 3 hours at 60-70 °C in water/methanol | Compound (I), Raney cobalt catalyst, hydrazine hydrate (80%) | 98% yield | Filtration with diatomaceous earth, solvent removal, MTBE addition for crystallization; product purity 99.8% |
Detailed Experimental Insights
Cyclization step : The reflux of ethyl 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine-2-carboxylate in concentrated hydrochloric acid for an extended period (15 hours) is critical for ring closure, yielding a crystalline intermediate. Subsequent stirring with acetone aids in purification by precipitating the product.
Coupling reactions : Use of activated esters like 4-nitrophenyl chloroformate in the presence of bases such as DIPEA facilitates amide bond formation with amines, enabling the introduction of complex substituents. The reactions are typically conducted in THF at room temperature overnight to ensure completion.
Aromatic substitution : The reaction of the dihydropyrrolo-pyridazine core with aromatic amines in polar aprotic solvents like DMF at elevated temperatures (110 °C) in the presence of bases (diisopropylethylamine) allows for nucleophilic aromatic substitution, although yields reported are moderate (~10%).
Protection and deprotection : Boc protection of amine functionalities using Boc anhydride and triethylamine in dichloromethane is a common step to improve stability and facilitate purification. The reaction proceeds efficiently at room temperature with good yields (78%).
Triphosgene coupling : Triphosgene serves as a phosgene equivalent for carbamoylation or urea bond formation. The reactions require careful temperature control (starting in an ice bath) and are followed by heating to 50 °C. Work-up involves aqueous washing and chromatographic purification, yielding 39-50% product.
Catalytic reduction : The use of Raney cobalt with hydrazine hydrate under mild heating in aqueous methanol is effective for reducing intermediates to the desired amine-substituted products with high yield and purity (98% yield, 99.8% purity).
Summary Table of Key Reaction Parameters
| Reaction Step | Temperature | Solvent(s) | Catalyst/Base | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Cyclization (ring closure) | Reflux (~100 °C) | Concentrated HCl, acetone | None | 15 h | 100 (theoretical) | Filtration, drying |
| Amide coupling | RT | THF | DIPEA | Overnight | Not specified | Silica gel chromatography |
| Aromatic substitution | 110 °C | DMF | Diisopropylethylamine | Overnight | ~10 | Chromatography |
| Boc protection | 20 °C | DCM | Triethylamine | 2 h | 78 | Chromatography |
| Triphosgene coupling | 0-50 °C | DCM | Triethylamine | 1-3 h | 39-50 | Chromatography |
| Catalytic reduction | 60-70 °C | Water/methanol | Raney cobalt | 3 h | 98 | Filtration, crystallization |
Research Findings and Observations
The cyclization under strongly acidic conditions is highly efficient and crucial for constructing the fused pyrrolo-pyridazine core.
Coupling reactions involving carbamate and amide bond formation are sensitive to reaction conditions and require careful control of stoichiometry and base equivalents to optimize yields.
Aromatic substitution on the heterocyclic core with amino-substituted aromatics shows relatively low yields, indicating possible steric or electronic challenges in this step.
Protection strategies such as Boc protection are effective in stabilizing intermediates and facilitating downstream transformations.
Use of triphosgene as a safer phosgene surrogate allows for the formation of urea or carbamate linkages, though yields are moderate and purification is necessary to remove side products.
Catalytic hydrogenation or reduction using Raney cobalt and hydrazine hydrate is a high-yielding step to obtain the target amine-functionalized compound with high purity, suitable for further pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(4-aminophenyl)-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione?
- Methodological Answer : The compound is synthesized via cyclization reactions of precursor pyridazinones. For example, derivatives of pyrrolo[2,3-c]pyridazines are prepared by reacting 4-cyano-5,6-diphenyl-3(2H)-pyridazinone with hydrazine hydrate, followed by acetylation or chloroacetylation to form intermediates. Cyclization under thermal conditions (e.g., refluxing in acetic acid) yields fused heterocyclic systems like pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one derivatives . Key steps include:
- Step 1 : Formation of ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carboxylate intermediates.
- Step 2 : Substitution reactions (e.g., with o-aminophenol) to introduce aromatic substituents.
- Step 3 : Thermal cyclization to stabilize the fused-ring system.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal X-ray studies of related pyrrolo[3,4-c]pyridine-diones (e.g., 12-(4-phenylmethyl-1-piperazinyl)-methyl derivatives) provide bond lengths, angles, and stereochemical data with mean σ(C–C) = 0.003 Å and R-factor = 0.049 .
- Spectroscopic techniques :
- 1H/13C NMR to verify substituent positions (e.g., methyl groups at C6).
- FT-IR to confirm carbonyl (C=O) and amine (N-H) functional groups.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclization efficiency in the synthesis?
- Methodological Answer :
- Temperature control : Cyclization of acetamido derivatives (e.g., 5-acetamido-pyrrolo[2,3-c]pyridazines) requires refluxing in acetic acid (110–120°C) for 4–6 hours to achieve >85% yield .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but must be tested for compatibility with the aminophenyl group.
- Solvent effects : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates but may require inert atmospheres to prevent oxidation.
Q. What experimental strategies are recommended to resolve contradictory data in bioactivity assays?
- Methodological Answer :
- Dose-response profiling : For antifungal or antioxidant studies (e.g., inspired by dihydropyrrolo[3,4-c]pyrazol-4-ones ), test a wide concentration range (1 nM–100 µM) to distinguish nonspecific toxicity from target-specific effects.
- Control experiments :
- Use structurally similar inactive analogs (e.g., methyl-group modifications) to validate target engagement.
- Include positive controls (e.g., fluconazole for antifungal assays ).
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) across replicates.
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict reaction pathways (e.g., cyclization barriers) and electronic properties (HOMO-LUMO gaps).
- Molecular docking : Screen against biological targets (e.g., kinases or oxidoreductases) using AutoDock Vina to prioritize in vitro testing .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to identify key binding residues.
Q. What are the best practices for analyzing substituent effects on biological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with variations at the 4-aminophenyl (e.g., electron-withdrawing groups like -NO₂ or bulky substituents) and 6-methyl positions.
- Data interpretation :
- Use linear regression to correlate logP values with cellular permeability.
- Apply principal component analysis (PCA) to multivariate datasets (e.g., IC₅₀, solubility, metabolic stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
